1-(2-Chloro-1-cyclopentenyl)ethanol
Description
1-(2-Chloro-1-cyclopentenyl)ethanol is a chlorinated cyclopentenyl alcohol with the molecular formula C₇H₁₁ClO (inferred from structural analysis). It features a cyclopentenyl ring (a five-membered cyclic alkene) substituted with a chlorine atom at the 2-position and an ethanol moiety at the 1-position.
Properties
Molecular Formula |
C7H11ClO |
|---|---|
Molecular Weight |
146.61 g/mol |
IUPAC Name |
1-(2-chlorocyclopenten-1-yl)ethanol |
InChI |
InChI=1S/C7H11ClO/c1-5(9)6-3-2-4-7(6)8/h5,9H,2-4H2,1H3 |
InChI Key |
VEGJASQIFSKIMY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(CCC1)Cl)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 1-(2-Chloro-1-cyclopentenyl)ethanol with structurally related compounds from the evidence, focusing on molecular features, reactivity, and applications:
Key Comparative Insights:
Structural and Electronic Differences: Cyclopentenyl vs. Phenyl Rings: The cyclopentenyl ring in the target compound introduces strain and higher reactivity compared to the aromatic phenyl rings in analogs like 1-(2-chlorophenyl)ethanol. This makes the target more susceptible to ring-opening reactions or electrophilic additions. Substituent Effects: The electron-withdrawing chloro group in the target and 1-(2-chlorophenyl)ethanol enhances the acidity of the hydroxyl group compared to the electron-donating ethyl substituent in 1-(2-ethylphenyl)cyclopentanol.
Reactivity and Applications: Biocatalysis: 1-(2-Chlorophenyl)ethanol is employed in NAD(P)H-dependent enzymatic reductions, highlighting its role in chiral synthesis . The target compound’s cyclopentenyl group may hinder similar biocatalytic pathways due to steric hindrance. Coordination Chemistry: The imino-methyl group in 1-[(2-Chlorophenyl)(methylimino)methyl]cyclopentanol enables metal coordination, a feature absent in the target compound .
Physical Properties :
- The target’s molecular weight (~154.6 g/mol) is lower than phenyl-substituted analogs (e.g., 156.6–237.7 g/mol), likely due to the smaller cyclopentenyl ring. This difference may influence solubility and volatility.
Notes on Limitations and Further Research
- Data Gaps: Direct experimental data on this compound (e.g., NMR, HPLC, or thermodynamic properties) are absent in the provided evidence. Comparisons rely on structural analogs.
- Synthetic Pathways : The strained cyclopentenyl ring in the target compound may require specialized synthetic methods (e.g., cyclization under high dilution) compared to phenyl-substituted analogs.
- Safety and Handling: Chlorinated cyclopentenols may exhibit higher toxicity compared to non-chlorinated derivatives; rigorous safety protocols are advised.
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